![molecular formula C22H31N5O5 B4642254 ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4642254.png)
ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate
Description
This chemical compound is part of a class of molecules that exhibit a range of biological activities and are of interest for their potential therapeutic applications. These compounds often involve piperazine and phenyl moieties, which are known for their versatility in chemical reactions and pharmacological significance.
Synthesis Analysis
The synthesis of compounds closely related to ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate often involves multi-step chemical reactions. A common approach includes the reaction of secondary amines with ethyl carboxylates to give N,N′-disubstituted piperazine derivatives, indicative of a versatile synthetic route for obtaining such compounds (Vasileva et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction, demonstrating diverse geometric conformations and crystalline forms. These studies often reveal linear shapes or L-shaped configurations, with the molecular geometry influenced by the specific substituents and their interactions (Kulkarni et al., 2016).
properties
IUPAC Name |
ethyl 4-[2-[2-[2-(2-methylanilino)-2-oxoethyl]-3-oxopiperazin-1-yl]-2-oxoethyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c1-3-32-22(31)26-12-10-25(11-13-26)15-20(29)27-9-8-23-21(30)18(27)14-19(28)24-17-7-5-4-6-16(17)2/h4-7,18H,3,8-15H2,1-2H3,(H,23,30)(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILYJQCTTYZJEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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